7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC9982918
Molecular Formula: C19H18N6O
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N6O |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 11-cyclohexyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-6-9-20-10-7-13)23-25(19)16(15)8-11-24(18)14-4-2-1-3-5-14/h6-12,14H,1-5H2 |
| Standard InChI Key | GPXNSAFQEPMPIR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 |
| Canonical SMILES | C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 |
Introduction
Overview of the Compound
Chemical Name:
7-Cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular Formula:
CHNO
This compound belongs to the class of pyrido[3,4-e] triazolo[1,5-a]pyrimidines. It is a heterocyclic aromatic compound characterized by its fused triazolo-pyrimidine and pyridine rings, with a cyclohexyl group and a pyridin-4-yl substituent at specific positions.
Synthesis Pathways
Although specific synthesis routes for this compound are not detailed in the available data, related triazolo-pyrimidine derivatives are typically synthesized through multi-step processes involving:
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Cyclization Reactions: Formation of the triazolo-pyrimidine core via cyclization of precursors containing pyrimidinone and triazole functionalities.
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Substitution Reactions: Introduction of functional groups like cyclohexyl and pyridinyl through nucleophilic substitution or coupling reactions.
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Optimization Steps: Purification and characterization using techniques like NMR spectroscopy and mass spectrometry.
For example, similar compounds have been synthesized by reacting substituted pyrazoles with electrophilic agents followed by condensation with pyrimidinones .
Biological Activity and Applications
While no specific biological studies on this compound are available in the provided data, structurally related compounds within the pyrido-triazolo-pyrimidine family are known for diverse pharmacological properties:
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Anti-mycobacterial Activity: Compounds with similar frameworks have shown inhibitory effects on mycobacterial ATP synthase, making them potential candidates for tuberculosis treatment .
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Anticancer Potential: Pyrido-triazolo-pyrimidines have been studied for their antiproliferative activities against cancer cell lines by inducing apoptosis or inhibiting kinases involved in cell cycle regulation .
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Antiviral Activity: Some derivatives target viral polymerases, such as influenza A virus polymerase, by binding to critical interfaces .
Given its nitrogen-rich heterocyclic structure and aromatic substituents, 7-cyclohexyl-2-(pyridin-4-yl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit similar bioactivities.
Research Implications
The compound's unique structure suggests potential applications in medicinal chemistry:
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Drug Discovery: Its tricyclic scaffold could serve as a lead structure for designing kinase inhibitors or antimicrobial agents.
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Structure–Activity Relationship (SAR) Studies: Modifications at the cyclohexyl or pyridinyl positions may enhance potency or selectivity toward specific biological targets.
Further experimental studies are necessary to evaluate its pharmacokinetics, toxicity profile, and therapeutic efficacy.
Comparative Analysis with Related Compounds
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